molecular formula C10H9NO5 B12965442 Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B12965442
M. Wt: 223.18 g/mol
InChI Key: LBINCTXRYUPSMS-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 2,3-dihydrobenzofuran core, which is a privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules and natural products . The specific substitution pattern on this molecule—combining an ester group at the 7-position and a nitro group at the 5-position—makes it a particularly versatile intermediate for the synthesis of novel therapeutic agents. The 2,3-dihydrobenzofuran scaffold is recognized for its significant pharmaceutical applications, including use as an essential precursor for constructing complex organic frameworks . Researchers are increasingly utilizing such scaffolds to develop new agents with diverse biological activities, including antibacterial properties, as part of the ongoing effort to combat drug-resistant bacteria . The nitro group on this compound serves as a strategic handle for further synthetic manipulation, most notably as a direct precursor to an amino group, which can be further functionalized to create a wide array of derivatives such as amides and imines for structure-activity relationship (SAR) studies . Concurrently, the methyl ester is a reactive functionality that can be hydrolyzed to a carboxylic acid or used in amide coupling reactions to diversify the molecular structure. This combination of features allows researchers to efficiently explore chemical space in the search for new bioactive molecules. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 5-nitro-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H9NO5/c1-15-10(12)8-5-7(11(13)14)4-6-2-3-16-9(6)8/h4-5H,2-3H2,1H3

InChI Key

LBINCTXRYUPSMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid (Key Intermediate)

  • Lithiation and Carboxylation:
    Starting from 2,3-dihydrobenzofuran, lithiation is performed using n-butyllithium (2.5 M in hexane) in the presence of N,N,N',N'-tetramethylethylenediamine (TEMED) in hexane at room temperature. The lithiated intermediate is then quenched with dry ice (solid CO₂) to introduce the carboxyl group at the 7-position, yielding 2,3-dihydrobenzofuran-7-carboxylic acid with approximately 52% yield after purification.
Step Reagents/Conditions Yield (%) Notes
Lithiation n-BuLi (2.5 M), TEMED, hexane, RT, 4 h - Under nitrogen atmosphere
Carboxylation Dry ice quench, stir overnight 52 Acidification to pH 1, filtration

Esterification to Methyl Ester

  • The 2,3-dihydrobenzofuran-7-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to convert the acid to the methyl ester (methyl 2,3-dihydrobenzofuran-7-carboxylate).
Step Reagents/Conditions Yield (%) Notes
Esterification Methanol, catalytic H₂SO₄, reflux Good Typical Fischer esterification

Nitration at the 5-Position

  • The methyl ester is subjected to nitration to introduce the nitro group at the 5-position. This is typically done using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled low temperatures (0–5 °C) to avoid over-nitration and side reactions.
Step Reagents/Conditions Yield (%) Notes
Nitration HNO₃/H₂SO₄, 0–5 °C Good Regioselective nitration at 5-position

Purification and Characterization

  • The nitrated methyl ester is purified by column chromatography (ethyl acetate/hexane mixtures) to isolate methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate with high purity.

Alternative and Supporting Synthetic Routes

Reduction and Functional Group Transformations

  • In some protocols, the nitro group is further reduced to an amine using tin(II) chloride dihydrate in ethyl acetate under reflux, enabling further functionalization. However, for the target compound, the nitro group is retained.

Cyclization and Ring Closure

  • Cyclization to form the benzofuran ring can be achieved by O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by ring closure under reflux.

Summary Table of Key Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Notes
1 2,3-Dihydrobenzofuran-7-carboxylic acid n-BuLi, TEMED, hexane, dry ice quench 52 Lithiation and carboxylation
2 Methyl 2,3-dihydrobenzofuran-7-carboxylate Methanol, catalytic H₂SO₄, reflux Good Esterification
3 This compound HNO₃/H₂SO₄ nitration, 0–5 °C Good Regioselective nitration
4 Purified final compound Column chromatography (ethyl acetate/hexane) - Isolation and purification

Research Findings and Optimization Notes

  • Regioselectivity: The lithiation step selectively targets the 7-position for carboxylation due to the directing effects of the benzofuran ring and reaction conditions.

  • Nitration Control: Low temperature nitration prevents over-substitution and degradation of the dihydrobenzofuran ring.

  • Esterification Efficiency: Acid-catalyzed esterification in methanol is a classical and efficient method, providing good yields without ring opening.

  • Purification: Chromatographic purification is essential to separate regioisomers and side products, ensuring high purity for downstream applications.

  • Scalability: The described methods have been adapted for industrial scale with modifications such as solvent optimization and catalyst selection to improve yield and reduce cost.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzofuran compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structural attributes allow for modifications that enhance pharmacological properties. Notably, compounds derived from this structure have been investigated for their potential as:

  • Antimicrobial agents : The nitro group is often associated with increased antibacterial activity, making derivatives of this compound promising candidates for developing new antibiotics.
  • Anti-inflammatory drugs : Research indicates that benzofuran derivatives can exhibit significant anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases.

Case Study: Synthesis of Selective Receptor Agonists
A study demonstrated the synthesis of selective 5-HT4 receptor agonists using this compound as a precursor. These agonists show promise in treating chronic constipation by enhancing gastrointestinal motility .

Biological Research

Enzyme Interaction Studies
The compound has been utilized in studies investigating its interactions with various biological enzymes and receptors. Understanding these interactions is crucial for elucidating the pharmacokinetics and pharmacodynamics of potential therapeutic agents derived from it.

Case Study: Enzyme Inhibition
Research on enzyme inhibition revealed that derivatives of this compound could effectively inhibit certain enzymes linked to cancer progression. This highlights the compound's potential role in cancer therapeutics .

Industrial Applications

Material Science
this compound is being explored for its applications in developing new materials. Its unique chemical properties allow it to be used as a building block in creating polymers and other advanced materials.

Case Study: Polymer Synthesis
In a recent study, researchers synthesized novel polymers incorporating this compound. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntimicrobial agentsPotential for new antibiotics
Anti-inflammatory drugsRelevant for treating inflammatory diseases
Biological ResearchEnzyme interaction studiesImportant for drug development
Cancer therapeuticsInhibition studies show promise
Industrial ApplicationsMaterial scienceUsed as a building block for new materials

Mechanism of Action

The mechanism of action of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are derived from synthesis reports, crystallographic studies, and pharmacological evaluations.

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate (Target Compound) C₁₀H₉NO₅ 223.19 g/mol -NO₂ (position 5), -COOCH₃ (position 7) High electrophilicity due to nitro group; potential intermediate for explosives or pharmaceuticals.
Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate C₁₂H₁₃ClO₃ 240.68 g/mol -Cl (position 5), -COOCH₃ (position 7), -CH₃ (positions 2,2) Enhanced steric hindrance from dimethyl groups; used in pesticide synthesis.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate C₁₂H₁₂ClNO₄ 269.68 g/mol -Cl (position 5), -COOCH₃ (position 7), -NHCOCH₃ (position 4) Intermediate for Prucalopride (prokinetic agent); improved solubility due to acetamido group.
Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate C₁₈H₁₅BrO₃ 359.22 g/mol -Br (position 7), -COOCH₃ (position 5), -CH₃ and -Ph (position 3) Bulky substituents limit ring flexibility; explored in halogenated drug candidates.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate C₁₀H₁₀ClNO₃ 227.65 g/mol -Cl (position 5), -COOCH₃ (position 7), -NH₂ (position 4) Primary amine enables conjugation; precursor to serotonin receptor agonists.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl, Br): Increase electrophilicity and reactivity in nucleophilic substitution reactions. Amino/Acetamido Groups: Enhance solubility and enable hydrogen bonding, critical for molecular recognition in drug-receptor interactions. Steric Bulk (e.g., dimethyl or phenyl groups): Reduces conformational flexibility, impacting binding affinity in biological systems.

Synthetic Utility :

  • Nitro-substituted derivatives (e.g., the target compound) are often intermediates for amine synthesis via reduction.
  • Chloro and bromo analogs serve as substrates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Pharmacological Relevance :

  • Prucalopride intermediates (e.g., Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) highlight the role of benzofurans in gastrointestinal therapeutics.

Biological Activity

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is an organic compound notable for its unique benzofuran structure, which incorporates a nitro group and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : Approximately 223.18 g/mol
  • Structure : The compound features a benzofuran core with a nitro group at the 5-position and a carboxylate ester at the 7-position.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound show effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance its antimicrobial properties by facilitating interactions with bacterial enzymes or cellular components.

2. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures have shown growth inhibition with GI50_{50} values in the low micromolar range against various cancer types .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may disrupt cellular processes by interacting with DNA or proteins within the cell.
  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP). This inhibition can lead to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylateAmino group instead of nitroPotentially different activity profiles
Methyl 5-methoxy-2,3-dihydrobenzofuran-7-carboxylateMethoxy groupVarying solubility and reactivity
Methyl benzofuran-2-carboxylateLacks nitro groupLess complex but may have reduced biological activity

The presence of the nitro group in this compound is critical for its enhanced reactivity and potential biological effects compared to these structurally similar compounds .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated various benzofuran derivatives for their cytotoxic effects on cancer cell lines. This compound derivatives showed promising results with IC50_{50} values indicating significant growth inhibition .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

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